4-Fluoro-N-methylaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoro-N-methylaniline and its derivatives involves various chemical routes and methodologies. For instance, a study by Yang et al. (2015) detailed the synthesis of fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes, demonstrating their efficacy in catalyzing the formylation and methylation of amines using CO2, with 4-Fluoro-N-methylaniline being a key reactant in achieving high conversion rates (Yang et al., 2015). Moreover, Olma et al. (2006) developed a method for synthesizing 4-[18F]fluorophenyl ureas via carbamate-4-nitrophenyl esters and 4-[18F]fluoroaniline, showcasing an optimized preparation of 4-Fluoro-N-methylaniline with high yields (Olma et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-Fluoro-N-methylaniline and its interaction with various reagents reveals its potential for forming diverse compounds. Driscoll et al. (2010) explored the formation of a quinoneimine intermediate of 4-Fluoro-N-methylaniline by flavin-containing monooxygenase 1 (FMO1), shedding light on the compound's structural dynamics and reactivity through carbon oxidation and defluorination processes (Driscoll et al., 2010).
Chemical Reactions and Properties
4-Fluoro-N-methylaniline participates in various chemical reactions, demonstrating its versatile chemical properties. For example, the work by Dong et al. (2021) on the synthesis of highly functionalized 4-fluoropyridines via a copper- and base-catalyzed cycloaddition of isocyanides with difluorocyclopropenes illustrates the compound's reactivity and potential for creating diverse chemical structures (Dong et al., 2021).
Physical Properties Analysis
The physical properties of 4-Fluoro-N-methylaniline, including stability and solubility, are crucial for its application in various domains. Zakrzewska et al. (2001) discussed the synthesis and decomposition of N- and/or 2-substituted 4-fluoroanilines, providing insights into their thermal stability and potential decomposition products, which is essential for understanding the compound's behavior under different conditions (Zakrzewska et al., 2001).
Chemical Properties Analysis
The chemical properties of 4-Fluoro-N-methylaniline, including its reactivity with different chemicals and its role in synthesis processes, are well-documented. For instance, Chorghade et al. (2008) reported on practical syntheses of 4-fluoroprolines from 4-Fluoro-N-methylaniline, highlighting the compound's utility in producing nonnatural amino acids for chemical biology applications (Chorghade et al., 2008).
Scientific Research Applications
- Summary of the Application : Biotransformation is a process where substances are biologically transformed by living organisms, often through metabolic pathways. In this context, 4-Fluoro-N-methylaniline is used as a model compound to study the biotransformation of secondary aromatic amines . Secondary aromatic amines are organic compounds that have a wide range of applications in the chemical industry, including the production of dyes, pharmaceuticals, and polymers. Understanding their biotransformation is crucial for assessing their environmental fate and potential toxicity.
- Methods of Application or Experimental Procedures : While the specific experimental procedures can vary depending on the study, generally, this involves administering 4-Fluoro-N-methylaniline to a biological system (such as a microorganism, cell culture, or lab animal) and then using various analytical techniques to track how the compound is metabolized over time .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWRKVBQUANIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022033 | |
Record name | 4-Fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-methylaniline | |
CAS RN |
459-59-6 | |
Record name | 4-Fluoro-N-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-FLUORO-N-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F75YIS0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.